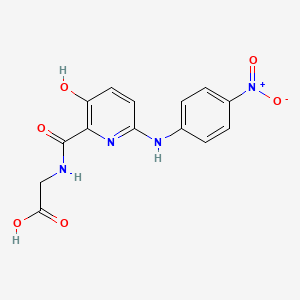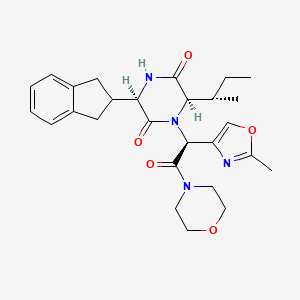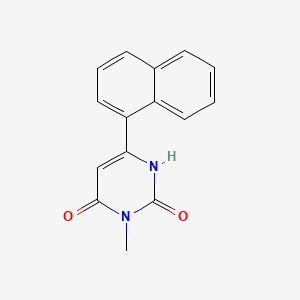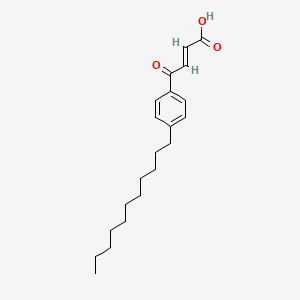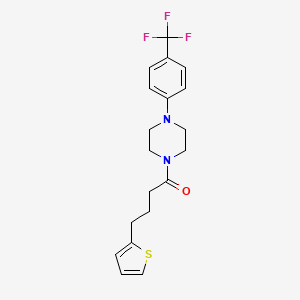
Tau-aggregation and neuroinflammation-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tau-aggregation and neuroinflammation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative diseases, particularly Alzheimer’s disease. This compound is designed to target and inhibit the aggregation of tau proteins and the associated neuroinflammatory processes. Tau proteins are microtubule-associated proteins that play a crucial role in maintaining the stability of neuronal microtubules. in pathological conditions, tau proteins can become hyperphosphorylated and aggregate into neurofibrillary tangles, contributing to neurodegeneration and cognitive decline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tau-aggregation and neuroinflammation-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. For instance, the preparation of tau oligomers can be achieved by dissolving tau proteins in an aggregation buffer containing Tris-HCl, sodium chloride, and heparin, followed by incubation at 37°C with agitation .
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This may involve optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures. The use of bioreactors and automated synthesis platforms can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Tau-aggregation and neuroinflammation-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxidized forms back to their reduced state.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized tau derivatives, while reduction reactions can yield reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Tau-aggregation and neuroinflammation-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used to study the chemical properties and reactivity of tau proteins and their derivatives.
Biology: Researchers use the compound to investigate the biological processes involved in tau aggregation and neuroinflammation, as well as their impact on neuronal function.
Medicine: The compound is explored as a potential therapeutic agent for treating neurodegenerative diseases, particularly Alzheimer’s disease, by targeting tau aggregation and neuroinflammatory pathways.
Industry: In the pharmaceutical industry, the compound is used in drug development and screening assays to identify potential therapeutic candidates for neurodegenerative diseases.
Wirkmechanismus
Tau-aggregation and neuroinflammation-IN-1 exerts its effects by targeting the molecular pathways involved in tau aggregation and neuroinflammation. The compound inhibits the hyperphosphorylation of tau proteins, preventing their aggregation into neurofibrillary tangles. Additionally, it modulates neuroinflammatory responses by inhibiting the activation of glial cells and the release of proinflammatory cytokines such as tumor necrosis factor alpha and interleukin 1 beta . This dual action helps to mitigate the neurotoxic effects of tau aggregation and neuroinflammation, thereby preserving neuronal function and cognitive abilities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mehrere Verbindungen haben ähnliche Eigenschaften und Wirkmechanismen wie Tau-Aggregation und Neuroinflammation-IN-1, darunter:
Rutin: Ein natürliches Flavonoidglykosid, das die Tau-Aggregation hemmt und Neuroinflammation reduziert.
Glycogensynthasekinase 3 Beta-Inhibitoren: Verbindungen, die die Aktivität der Glycogensynthasekinase 3 Beta hemmen, wodurch die Tau-Phosphorylierung und -Aggregation reduziert wird.
Mikrotubuli-assoziierte Protein-Inhibitoren: Verbindungen, die auf mikrotubuli-assoziierte Proteine abzielen, um die Tau-Aggregation zu verhindern und die Mikrotubuli zu stabilisieren.
Einzigartigkeit
Tau-Aggregation und Neuroinflammation-IN-1 ist einzigartig in seiner doppelten Wirkung, sowohl die Tau-Aggregation als auch die neuroinflammatorischen Signalwege anzugreifen. Dieser doppelte Mechanismus bietet einen umfassenden Ansatz zur Minderung der neurotoxischen Auswirkungen der Tau-Pathologie und -Entzündung und macht es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung bei neurodegenerativen Erkrankungen.
Eigenschaften
Molekularformel |
C25H20N2O7 |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
4-[(4aR)-8-acetyl-5,7-dihydroxy-3,4a,6-trimethyl-4-oxo-[1]benzofuro[3,2-f]indazol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H20N2O7/c1-10-20(29)18(12(3)28)22-19(21(10)30)25(4)16(34-22)9-15-17(23(25)31)11(2)26-27(15)14-7-5-13(6-8-14)24(32)33/h5-9,29-30H,1-4H3,(H,32,33)/t25-/m0/s1 |
InChI-Schlüssel |
AKUILIKFHHXNNL-VWLOTQADSA-N |
Isomerische SMILES |
CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C(=O)O)C)O2)C)C(=O)C)O |
Kanonische SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C(=O)O)C)O2)C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B10861208.png)
![(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide](/img/structure/B10861219.png)
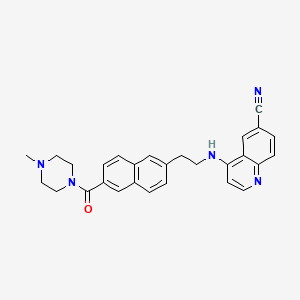

![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)
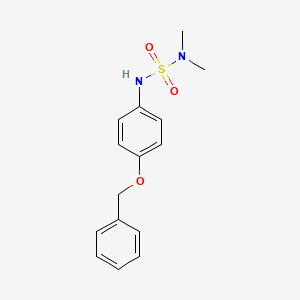
![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)
![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)
